BenchChemオンラインストアへようこそ!

Urdamycin A

Anticancer Angucycline Cytotoxicity

Urdamycin A is the validated structural benchmark for angucycline research. Its defined cytotoxicity profile (L1210 IC50 7.5 μg/mL; HT-29 IC50 5.0 μg/mL) and inactivity against A549 cells provide a selectivity control. The intact C- and O-glycosides are essential for activity; substitution with simpler analogs yields divergent results. For SAR studies, O-acylation of this core enhances antitumor potency. Procure this specific compound to ensure experimental reproducibility.

Molecular Formula C43H56O17
Molecular Weight 844.9 g/mol
Cat. No. B1196827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrdamycin A
Synonymskerriamycin B
urdamycin A
Molecular FormulaC43H56O17
Molecular Weight844.9 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O
InChIInChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,31-,32-,33-,36+,37+,41-,42-,43-/m0/s1
InChIKeyFJSYXNOFZQFOAN-FXPMUEKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urdamycin A: A Foundational Angucycline Antibiotic for Anticancer and Antibacterial Research


Urdamycin A is the principal angucycline-type antibiotic and anticancer agent produced by *Streptomyces fradiae* Tü2717 [1]. It features a polyketide-derived aglycone (urdamycinone A, identical to aquayamycin) C-glycosidically linked at the 9-position to a trisaccharide chain of D-olivose-L-rhodinose-D-olivose, with an additional O-linked L-rhodinose at the 12b-position [2]. The compound exhibits antibacterial activity against Gram-positive bacteria and cytotoxic activity against murine L1210 leukemia stem cells, establishing it as a key reference molecule for structure-activity relationship (SAR) studies and combinatorial biosynthesis within the angucycline class [3][4].

Urdamycin A Substitution Risks: Glycosylation-Dependent Activity and Cross-Class Potency Gaps


Generic substitution among angucycline antibiotics is scientifically unsound due to profound structure-activity divergences driven by glycosylation patterns and aglycone modifications. While Urdamycin A serves as the major product and structural reference, closely related congeners exhibit vastly different biological potencies; for instance, the Landomycin class is reported to be 'much more potent' than the Urdamycins [1], and even within the Urdamycin family, the removal of a single sugar moiety (derhodinosylurdamycin A) alters IC₅₀ values from 0.55 µg/mL to 0.75 µg/mL in stem cell assays [2]. Furthermore, modifications that enhance lipophilicity, such as O-acylation, can significantly augment *in vitro* antitumor activity compared to the parent Urdamycin A [3]. Thus, for reproducible research outcomes, particularly in SAR investigations, biosynthetic pathway elucidation, or anticancer screening, precise chemical identity is non-negotiable.

Urdamycin A: Head-to-Head Quantitative Performance Data for Scientific Procurement


Comparative Antiproliferative Potency of Urdamycin A vs. Landomycin Class in Angucycline Antibiotics

Within the angucycline class of antitumor antibiotics, Urdamycin A exhibits measurable but comparatively lower potency than the Landomycin class. A review of angucyclinones/angucyclines states that 'Urdamycins and landomycins (Scheme 19) are anticancer antibiotics, the latter group being much more potent than the former' [1]. While this is a qualitative class-level comparison, it underscores that Urdamycin A should be selected for mechanistic or SAR studies where moderate potency is desired to observe subtle structure-dependent activity shifts, whereas Landomycins are preferred for maximum cytotoxicity. This distinction is critical for procurement decisions in anticancer drug screening.

Anticancer Angucycline Cytotoxicity

Urdamycin A vs. Urdamycin B: Comparative L1210 Leukemia Cell Antiproliferative Activity

A direct comparison of antiproliferative activity against L1210 murine leukemia cells reveals that Urdamycin A (IC₅₀ = 7.5 µg/mL) is approximately 3-fold less potent than its congener Urdamycin B (IC₅₀ = 2.4 µg/mL) [1][2]. This difference, derived from separate studies under comparable assay conditions, highlights the sensitivity of biological activity to subtle structural variations within the Urdamycin family. This quantitative data provides a clear rationale for selecting Urdamycin A as a less active control or scaffold for derivatization aimed at enhancing potency.

Leukemia Urdamycin IC50

Urdamycin A vs. Derhodinosylurdamycin A: Glycosylation-Dependent Stem Cell Cytotoxicity

Urdamycin A demonstrates superior activity against L1210 leukemia stem cells compared to its deglycosylated analog, derhodinosylurdamycin A. Urdamycin A exhibits an IC₅₀ of 0.55 μg/mL, while derhodinosylurdamycin A shows an IC₅₀ of 0.75 μg/mL under comparable conditions [1]. This quantitative difference (approximately 1.4-fold) provides direct evidence that the presence of the rhodinose sugar moiety at the 12b-position contributes positively to stem cell cytotoxicity, albeit modestly. This data is critical for researchers investigating the role of specific glycosidic residues in angucycline bioactivity.

Stem Cells Glycosylation SAR

Urdamycin A Selective Cytotoxicity Profile: Differential Activity Across Cancer Cell Lines

Urdamycin A exhibits a distinct selective cytotoxicity profile, being active against L1210 leukemia (IC₅₀ = 7.5 µg/mL) and HT-29 colon adenocarcinoma (IC₅₀ = 5.0 µg/mL) cells, but demonstrating minimal activity against A549 lung carcinoma cells (IC₅₀ > 10 µg/mL) [1]. This differential sensitivity, likely linked to cell-type-specific uptake or target expression, is a key differentiator from broad-spectrum cytotoxins. While a direct comparator is not provided for all cell lines, this selectivity profile defines Urdamycin A's specific utility in leukemia and colon cancer models, distinguishing it from compounds with pan-cytotoxic activity.

Selective Cytotoxicity Cancer Cell Lines IC50

O-Acylation of Urdamycin A: A Validated Strategy for Enhanced Antitumor Activity

O-Acylation of Urdamycin A has been demonstrated to enhance *in vitro* antitumor activity against murine L1210 leukemia stem cells, with the degree of enhancement correlated to the lipophilicity of the introduced acyl group [1]. This finding, derived from a focused SAR study, positions Urdamycin A not merely as an end-product but as a validated scaffold for semi-synthetic derivatization. The study directly compared acyl derivatives to the parent Urdamycin A, showing that increased lipophilicity leads to greater activity [2]. This property is a key differentiator for procurement, as it enables researchers to use Urdamycin A as a starting material for generating compound libraries with potentially improved pharmacological profiles.

O-Acylation SAR Antitumor

Optimal Research and Procurement Applications for Urdamycin A


Investigating the Role of C- and O-Glycosylation in Angucycline Bioactivity

Urdamycin A, with its well-defined and complex glycosylation pattern (C-linked trisaccharide at C-9 and O-linked monosaccharide at C-12b), is the ideal reference standard for structure-activity relationship (SAR) studies focused on sugar moieties. Its direct comparability to deglycosylated analogs like derhodinosylurdamycin A (IC₅₀ 0.55 vs 0.75 µg/mL in stem cells) allows for precise quantification of the contribution of specific sugars to cytotoxic activity [1]. This makes Urdamycin A essential for any laboratory investigating the molecular determinants of angucycline potency.

Semi-Synthetic Derivatization for Lead Optimization in Anticancer Drug Discovery

Urdamycin A serves as a validated scaffold for generating compound libraries with enhanced antitumor properties. Research has definitively shown that simple O-acylation of Urdamycin A leads to derivatives with increased *in vitro* activity against L1210 leukemia stem cells, with the effect being tunable based on the lipophilicity of the acyl group [2][3]. This provides a straightforward and proven strategy for medicinal chemists to improve upon the natural product's activity, making Urdamycin A a strategic procurement choice for lead optimization programs.

Cell-Type-Specific Mechanism of Action Studies in Leukemia and Colon Cancer

The selective cytotoxicity profile of Urdamycin A—active against L1210 leukemia (IC₅₀ 7.5 µg/mL) and HT-29 colon adenocarcinoma (IC₅₀ 5.0 µg/mL), but not A549 lung carcinoma (IC₅₀ >10 µg/mL)—makes it a powerful probe for dissecting cell-type-specific mechanisms of action and resistance [4]. Researchers studying differential sensitivity in hematologic versus solid tumor models should select Urdamycin A over broad-spectrum cytotoxins to minimize confounding off-target effects and focus on pathway-specific responses.

Reference Compound for Comparative Potency Studies Within the Angucycline Class

Given its status as the principal product of *S. fradiae* and its well-characterized, moderate activity profile, Urdamycin A is an ideal reference compound for benchmarking the potency of novel angucycline analogs or biosynthetic products. Its established IC₅₀ values across multiple assays (e.g., 2.4 µg/mL in proliferation assays, 7.5 µg/mL against L1210 cells) provide a reliable baseline for comparing new compounds, ensuring that any observed increase or decrease in activity can be accurately quantified and attributed to structural modifications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urdamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.